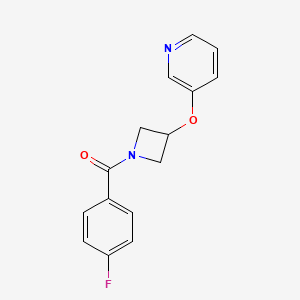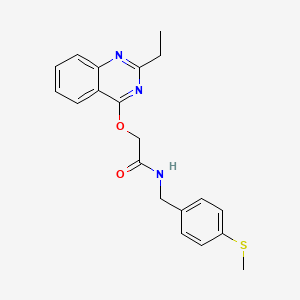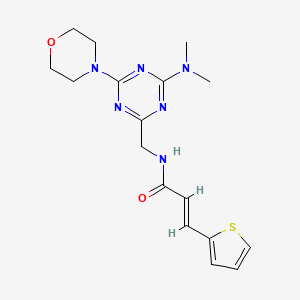
(E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Derivative Formation
- 1,3,5-Triazine derivatives, including those with morpholino groups, are synthesized through a process involving cyclization and reaction with morpholine, yielding compounds with various structures characterized by NMR and IR spectroscopy (Zhang Li-hu, 2014).
Application in Medicinal Chemistry
- Bis(morpholino-1,3,5-triazine) derivatives have been identified as potent inhibitors in the PI3K/Akt signaling pathway, a key target in cancer therapy. Compound PKI-587 is a notable example, demonstrating significant in vitro and in vivo antitumor efficacy (A. Venkatesan et al., 2010).
- Novel 2,4-diamino-1,3,5-triazine derivatives have been synthesized for potential anticancer applications. These compounds have shown remarkable in vitro activity against certain cancer cell lines, making them candidates for further development (F. Sa̧czewski et al., 2006).
Corrosion Inhibition
- Benzothiazole derivatives, including those incorporating 1,3,5-triazine and morpholino groups, have been synthesized to study their effect as corrosion inhibitors for steel. These inhibitors have shown high efficiency and stability, offering a promising approach for protecting metal surfaces (Zhiyong Hu et al., 2016).
Peptidomimetics Synthesis
- 4-(4,6-Dimethoxy-1,3,5-triazine-2-yl)-4-methyl-morpholinium chloride (DMTMM) has been used as a coupling reagent in the synthesis of sterically-hindered peptidomimetics, demonstrating advantages in controlling racemization and N-arylation compared to other reagents (W. Shieh et al., 2008).
Antimicrobial Activity
- Thiazolidinone derivatives incorporating 1,3,5-triazine and morpholino groups have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains (Divyesh Patel et al., 2012).
Fluorescent Dye Synthesis
- Derivatives of 1,3,5-triazines, including those with morpholino groups, have been used in the controlled synthesis of fluorescent dyes with large Stokes shifts. These dyes exhibit pronounced green fluorescence and are applicable in various fluorescence-based technologies (Sandra Rihn et al., 2012).
properties
IUPAC Name |
(E)-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2S/c1-22(2)16-19-14(20-17(21-16)23-7-9-25-10-8-23)12-18-15(24)6-5-13-4-3-11-26-13/h3-6,11H,7-10,12H2,1-2H3,(H,18,24)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIZSAIHSXZDGV-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

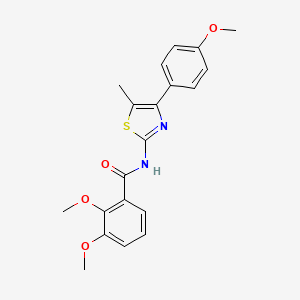
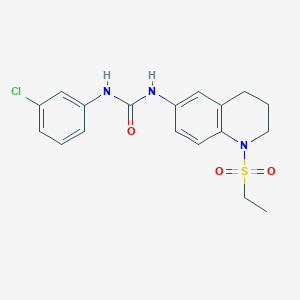
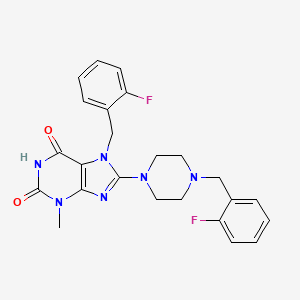
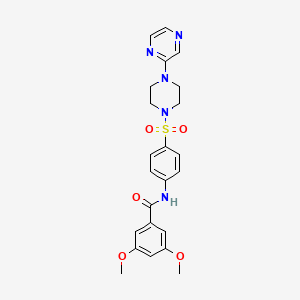
![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2419956.png)
![(E)-4-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2419957.png)
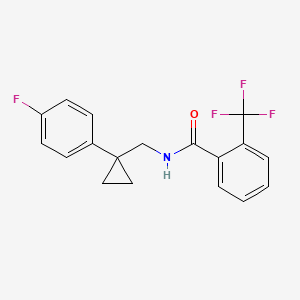
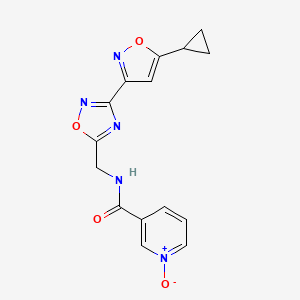
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2419964.png)
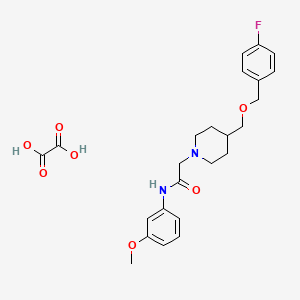
![(Z)-2-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2419966.png)

